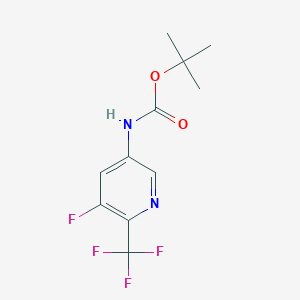![molecular formula C9H14N8 B14020957 (e)-2-{4-[2-(Diaminomethylidene)hydrazinyl]-3-methylphenyl}diazenecarboximidamide CAS No. 23140-10-5](/img/structure/B14020957.png)
(e)-2-{4-[2-(Diaminomethylidene)hydrazinyl]-3-methylphenyl}diazenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(e)-2-{4-[2-(Diaminomethylidene)hydrazinyl]-3-methylphenyl}diazenecarboximidamide, also known as ambazone, is a well-known antimicrobial compound. It is a dark-brown, odorless, tasteless microcrystalline powder with a melting point around 192-194°C. Ambazone exhibits bacteriostatic action against hemolytic streptococcus, streptococcus pneumonias, and viridians’ streptococcus .
Vorbereitungsmethoden
Ambazone can be synthesized through a solvent-drop grinding procedure. This method involves the use of physical techniques such as FTIR, X-ray photoelectron spectroscopy, 13C NMR and 15N NMR spectroscopies, thermal analysis, X-ray powder diffraction, and mass spectrometry . Industrial production methods often involve the creation of salts or co-crystals to improve solubility and bioavailability .
Analyse Chemischer Reaktionen
Ambazone undergoes various chemical reactions, including reduction and substitution reactions. It acts as an electrocatalyst in square wave adsorptive stripping voltammetry (SWAdSV) and exhibits a single reduction peak in Britton-Robinson buffer at pH 4.0 . Common reagents used in these reactions include silver amalgam film electrodes and Britton-Robinson buffer. The major products formed from these reactions are typically analyzed using voltammetric techniques .
Wissenschaftliche Forschungsanwendungen
Ambazone has a wide range of scientific research applications. It is used as an oral antiseptic with an antibacterial spectrum similar to sulfamides and has proven activity against various transplantable tumors . It is also used in the treatment of pharyngitis, tonsillitis, and stomatitis at concentrations of 0.01-0.2% in the form of a solution or dusting powder . Additionally, ambazone has been studied for its potential antineoplastic properties .
Wirkmechanismus
The mechanism of action of ambazone involves its antibacterial activity against pathogens such as Streptococcus pyogenes, Streptococcus pneumoniae, and Streptococcus viridans. It exhibits low mutagenic activity and has no gastrointestinal, metabolic, or cardiovascular side effects . The molecular targets and pathways involved in its action are primarily related to its bacteriostatic properties .
Vergleich Mit ähnlichen Verbindungen
Ambazone is similar to other antimicrobial agents from the sulfonamides class, such as sulfamides. it possesses unique properties, including its dark-brown color, odorless and tasteless nature, and specific antibacterial spectrum . Other similar compounds include [4-(2-(Diaminomethylidene)hydrazinyl)phenyl]iminothiourea and its derivatives .
Eigenschaften
CAS-Nummer |
23140-10-5 |
|---|---|
Molekularformel |
C9H14N8 |
Molekulargewicht |
234.26 g/mol |
IUPAC-Name |
1-[4-[2-(diaminomethylidene)hydrazinyl]-3-methylphenyl]iminoguanidine |
InChI |
InChI=1S/C9H14N8/c1-5-4-6(14-16-8(10)11)2-3-7(5)15-17-9(12)13/h2-4,15H,1H3,(H3,10,11)(H4,12,13,17) |
InChI-Schlüssel |
OTUYLKVGTHZDRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N=NC(=N)N)NN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



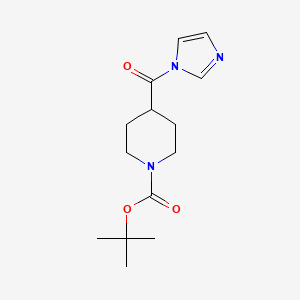
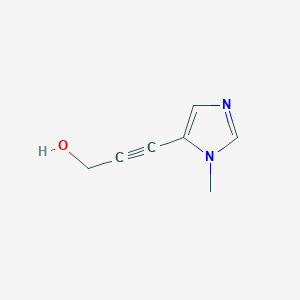
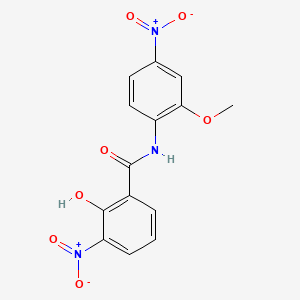

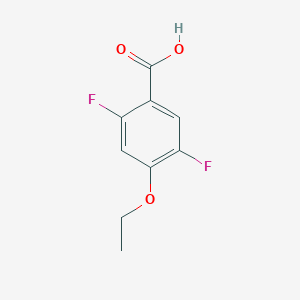
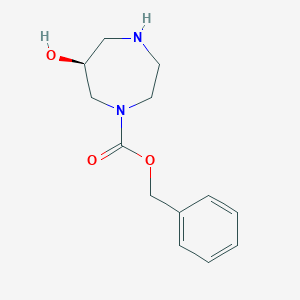


![2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol](/img/structure/B14020933.png)
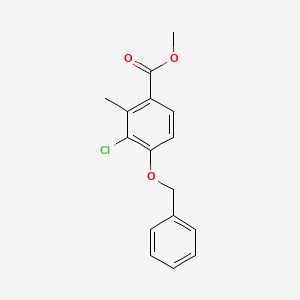
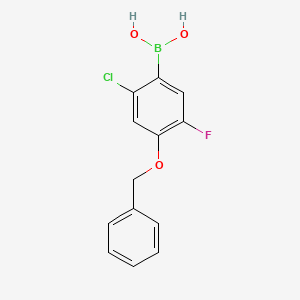
![2,2,4,7-tetramethyl-1-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]-3,4-dihydroquinoline](/img/structure/B14020949.png)
